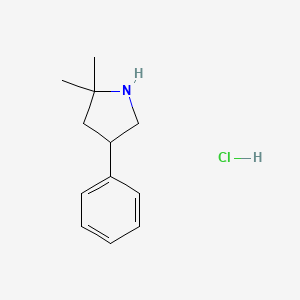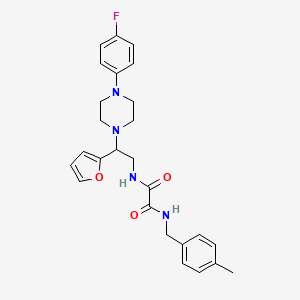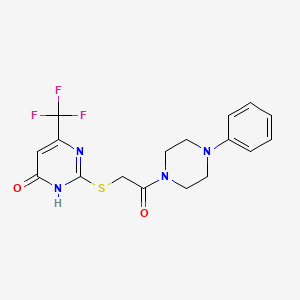
1-Ethynyl-1-(fluoromethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-1-(fluoromethyl)cyclopropane is a chemical compound with the CAS Number: 2228783-15-9 . It has a molecular weight of 98.12 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H7F/c1-2-6(5-7)3-4-6/h1H,3-5H2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H7F/c1-2-6(5-7)3-4-6/h1H,3-5H2 . This indicates that the compound consists of a cyclopropane ring with an ethynyl (C≡CH) and a fluoromethyl (CH2F) group attached to the same carbon atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius .Applications De Recherche Scientifique
Stereoselective Synthesis and Bioactive Conformation Studies
A study by Shibue and Fukuda (2014) illustrates the rhodium-catalyzed cyclopropanation as an effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. This process underscores the utility of cyclopropanation in generating electron-deficient olefin derivatives, highlighting its significance in synthetic chemistry (Shibue & Fukuda, 2014).
Fluorinated Cyclopropane Analogues
Sloan and Kirk's work (1997) on the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid provides an example of modifying cyclopropane structures to create analogues of biological significance. Their method involves cyclopropanation followed by several transformation steps, illustrating the compound's potential in medicinal chemistry (Sloan & Kirk, 1997).
Ethylene Production and Plant Growth Studies
Research by Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants. This discovery plays a crucial role in understanding plant growth and ethylene production mechanisms (Hoffman, Yang, & McKeon, 1982).
Conformationally Restricted Analogues for Biological Activity Improvement
Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine to explore bioactive conformations and improve activity. Their work illustrates the importance of cyclopropane rings in designing biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).
Inhibition of Ethylene Perception in Fruits and Vegetables
Watkins (2006) reviewed the application of 1-methylcyclopropene (1-MCP) on fruits and vegetables, emphasizing its role in investigating ethylene's role in ripening and senescence. The commercialization of 1-MCP showcases the practical applications of cyclopropane derivatives in agriculture (Watkins, 2006).
Safety and Hazards
The compound is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements associated with it are H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures in case of accidental exposure .
Propriétés
IUPAC Name |
1-ethynyl-1-(fluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F/c1-2-6(5-7)3-4-6/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNUWTMPEHSUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2228783-15-9 |
Source


|
| Record name | 1-ethynyl-1-(fluoromethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)


![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)



